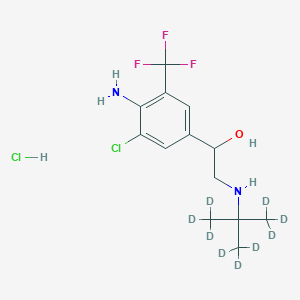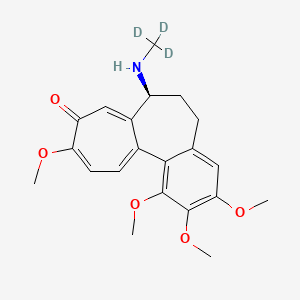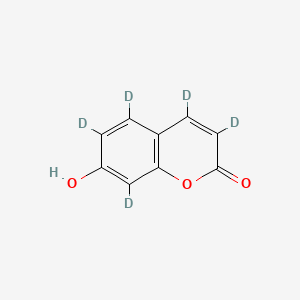
Nefopam-d3 N-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nefopam-d3 N-Oxide is a deuterium-labeled derivative of Nefopam N-Oxide. Nefopam itself is a centrally acting, non-opioid analgesic used primarily for the treatment of moderate to severe pain. The deuterium labeling in this compound is used to trace and study the pharmacokinetics and metabolism of the compound in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nefopam-d3 N-Oxide involves the incorporation of deuterium atoms into the Nefopam molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The exact synthetic route and reaction conditions can vary, but generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound would follow similar principles as laboratory synthesis but on a larger scale. This would involve the use of industrial-grade deuterated reagents and solvents, as well as optimized reaction conditions to maximize yield and purity. The process would also include rigorous quality control measures to ensure the consistency and reliability of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Nefopam-d3 N-Oxide can undergo various chemical reactions, including:
Oxidation: Conversion of Nefopam to its N-Oxide form.
Reduction: Potential reduction back to the parent Nefopam compound.
Substitution: Possible substitution reactions involving the deuterium atoms.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or peracids.
Reduction: May involve reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Deuterated reagents and solvents are used to ensure the incorporation of deuterium.
Major Products
The major products formed from these reactions include the parent Nefopam compound, its N-Oxide form, and various deuterated derivatives depending on the specific reactions and conditions used .
Applications De Recherche Scientifique
Nefopam-d3 N-Oxide is primarily used in scientific research to study the pharmacokinetics and metabolism of Nefopam. The deuterium labeling allows researchers to trace the compound in biological systems and understand its absorption, distribution, metabolism, and excretion. This information is crucial for developing effective and safe therapeutic applications of Nefopam .
In addition to pharmacokinetic studies, this compound can also be used in:
Chemistry: As a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: To investigate the biological effects and interactions of Nefopam at the molecular level.
Medicine: To develop and optimize dosing regimens for Nefopam in clinical settings.
Industry: For quality control and assurance in the production of Nefopam and its derivatives.
Mécanisme D'action
Nefopam-d3 N-Oxide exerts its effects through mechanisms similar to those of Nefopam. Nefopam acts in the brain and spinal cord to relieve pain via antinociceptive effects from triple monoamine reuptake inhibition and antihyperalgesic activity through modulation of glutamatergic transmission. The deuterium labeling does not alter the fundamental mechanism of action but allows for detailed study of these processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nefopam: The parent compound, used for pain relief.
Desmethylnefopam: A metabolite of Nefopam with similar analgesic properties.
Nefopam N-Oxide: The non-deuterated form of Nefopam-d3 N-Oxide.
Uniqueness
This compound is unique due to its deuterium labeling, which allows for precise tracing and study in pharmacokinetic and metabolic research. This makes it a valuable tool for understanding the detailed behavior of Nefopam in biological systems and optimizing its therapeutic use .
Propriétés
Numéro CAS |
1346603-50-6 |
|---|---|
Formule moléculaire |
C17H16NO2D3 |
Poids moléculaire |
272.36 |
Apparence |
White to Off-White Solid |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Numéros CAS associés |
66091-32-5 (unlabelled) |
Synonymes |
3,4,5,6-Tetrahydro-5-methyl-1-phenyl-1H-2,5-benzoxazocine 5-Oxide- d3 |
Étiquette |
Nefopam Impurities |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












